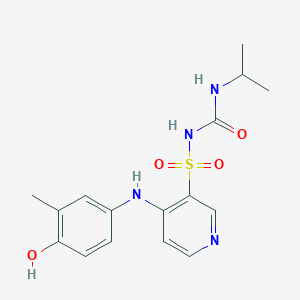
4'-Hydroxy Torsemide
Vue d'ensemble
Description
Synthesis Analysis
During the process development of torsemide, several process-related substances, including compounds A-E, were synthesized via simple procedures . Compound B was synthesized from 4-hydroxypyridine . A new process for the synthesis of torsemide from 4-(3-methylphenylamino)-3-pyridine-sulphonamide has been proposed .Molecular Structure Analysis
The molecular formula of Torsemide is C16H20N4O3S . The computational insights into the structure of Torsemide were studied using the DFT-B3LYP technique with 6-31G (d, p) and 6-31++G (d, p) levels .Chemical Reactions Analysis
Torsemide is extensively bound to plasma protein (> 99%), and very little enters tubular urine via glomerular filtration . Most renal clearance of Torsemide occurs via active secretion of the drug by the proximal tubules into tubular urine .Physical And Chemical Properties Analysis
Torsemide is a white to off-white crystalline powder . Its molecular weight is 348.42 .Applications De Recherche Scientifique
Pharmacokinetic Modeling and Genetic Polymorphisms
- Torsemide, a diuretic drug, has been studied for its pharmacokinetic (PK) variability within populations. Genetic polymorphisms, particularly in CYP2C9 and OATP1B1, significantly affect torsemide's pharmacokinetics, suggesting the potential for individualized drug therapy based on genetic profiles (Jeong et al., 2022).
Formulation for Extended Drug Release
- Research has been conducted on formulating extended-release pellets of torsemide. These formulations show potential for improving patient compliance by extending drug release up to 24 hours, indicating their use in more efficient drug delivery systems (Karra, 2018).
Pharmacodynamics in Various Populations
- The pharmacodynamics (PD) of torsemide has been explored through physiologically based PK-PD modeling, highlighting the importance of considering different patient groups and CYP2C9 genetic polymorphisms in clinical therapy settings (Jeong et al., 2022).
Corrosion Inhibition Research
- Torsemide has been studied as a corrosion inhibitor for mild steel in hydrochloric acid medium. It demonstrated higher inhibition efficiencies compared to furosemide, indicating its potential application in industrial settings (Kumar & Karthikeyan, 2013).
Analytical Methods for Torsemide
- Various analytical methods, including derivative spectrophotometric methods, have been developed for the analysis of torsemide in pharmaceutical forms. These methods are crucial for ensuring the quality and stability of torsemide in pharmaceutical preparations (Kamil et al., 2020).
Safety And Hazards
Orientations Futures
Pharmacokinetic (PK) and pharmacodynamic (PD) simulations of Torsemide for various population groups and exposure scenarios were performed through human-scale physiologically-based PK-PD (PBPK-PD) modeling of Torsemide . This study suggested that it is very important to consider disease groups in the setting of Torsemide clinical therapy .
Propriétés
IUPAC Name |
1-[4-(4-hydroxy-3-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-10(2)18-16(22)20-25(23,24)15-9-17-7-6-13(15)19-12-4-5-14(21)11(3)8-12/h4-10,21H,1-3H3,(H,17,19)(H2,18,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCCDWZGWOVSPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635356 | |
| Record name | 4-(4-Hydroxy-3-methylanilino)-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxy Torsemide | |
CAS RN |
99300-67-1 | |
| Record name | 4-(4-Hydroxy-3-methylanilino)-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



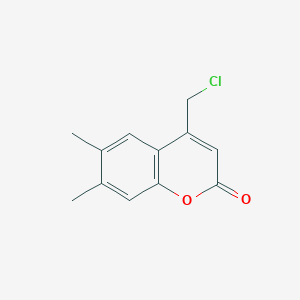
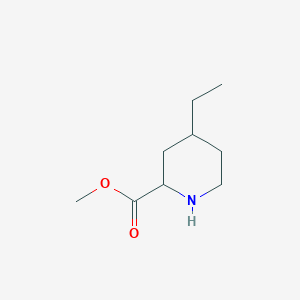


![(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane](/img/structure/B117976.png)


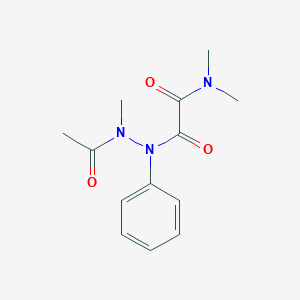
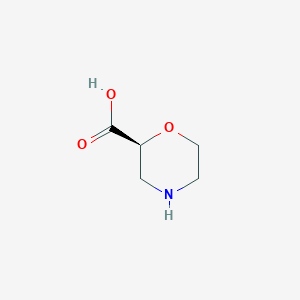
![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)
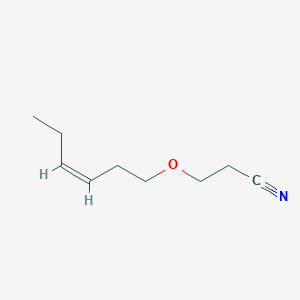
![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)
![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)
